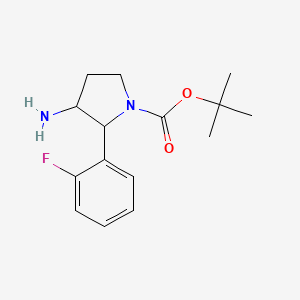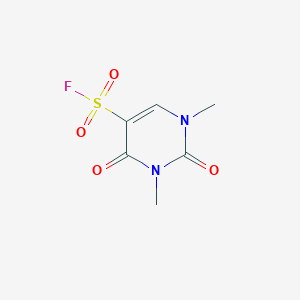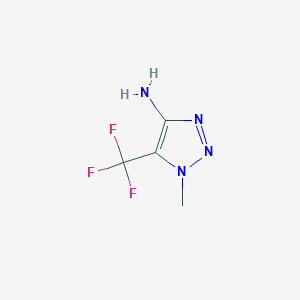
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Analyse Chemischer Reaktionen
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole share structural similarities but differ in their chemical properties and applications.
Uniqueness: The unique combination of the triazole ring and the trifluoromethyl group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C4H5F3N4 |
|---|---|
Molekulargewicht |
166.10 g/mol |
IUPAC-Name |
1-methyl-5-(trifluoromethyl)triazol-4-amine |
InChI |
InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)3(8)9-10-11/h8H2,1H3 |
InChI-Schlüssel |
QHSPWBULVAJREK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





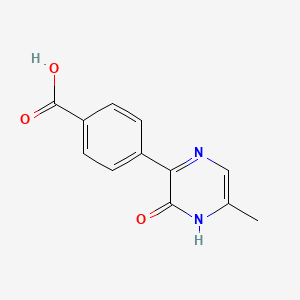
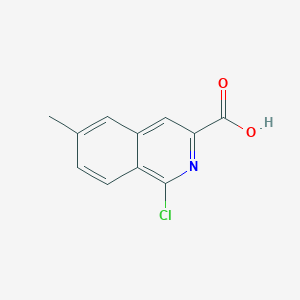
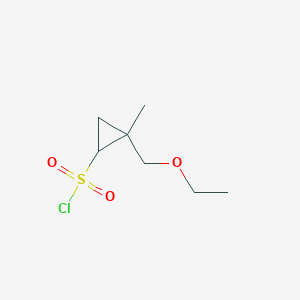
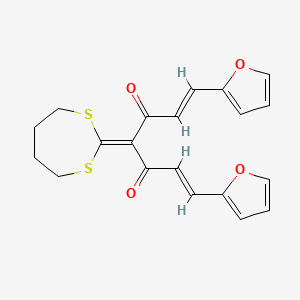

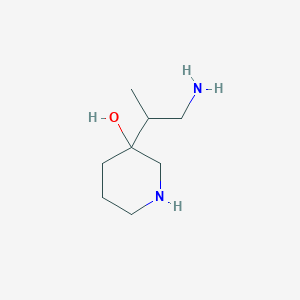
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)
